molecular formula C18H17NO B13110392 1-((S)-(Methylamino)(phenyl)methyl)naphthalen-2-OL

1-((S)-(Methylamino)(phenyl)methyl)naphthalen-2-OL

Katalognummer: B13110392
Molekulargewicht: 263.3 g/mol
InChI-Schlüssel: ZVQHRWAHFINXHH-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((S)-(Methylamino)(phenyl)methyl)naphthalen-2-OL is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring system substituted with a methylamino group and a phenylmethyl group. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-((S)-(Methylamino)(phenyl)methyl)naphthalen-2-OL typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 1-((S)-(Methylamino)(phenyl)methyl)naphthalen-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthalenes, quinones, and other functionalized aromatic compounds .

Wirkmechanismus

The mechanism of action of 1-((S)-(Methylamino)(phenyl)methyl)naphthalen-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-((S)-(Methylamino)(phenyl)methyl)naphthalen-2-OL is unique due to its specific substitution pattern and the presence of the methylamino group, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C18H17NO

Molekulargewicht

263.3 g/mol

IUPAC-Name

1-[(S)-methylamino(phenyl)methyl]naphthalen-2-ol

InChI

InChI=1S/C18H17NO/c1-19-18(14-8-3-2-4-9-14)17-15-10-6-5-7-13(15)11-12-16(17)20/h2-12,18-20H,1H3/t18-/m0/s1

InChI-Schlüssel

ZVQHRWAHFINXHH-SFHVURJKSA-N

Isomerische SMILES

CN[C@@H](C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O

Kanonische SMILES

CNC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.